
3-Hydroxypropane-1-sulfonic acid
Overview
Description
3-Hydroxypropane-1-sulfonic acid (CAS 15909-83-8) is a sulfonic acid derivative with the molecular formula C₃H₈O₄S and a molecular weight of 140.16 g/mol . It is commonly used as a laboratory chemical, buffer agent in enzymatic studies , and precursor for synthesizing 1,3-propane sultone via dehydration . Commercial preparations typically have a purity of 80–95%, with impurities including water (≤20%) and trace 1,3-propane sultone .
Preparation Methods
The preparation of 3-hydroxypropane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of propylene alcohol with sodium bisulfite in the presence of an initiator. This reaction produces 3-sodium hydroxypropanesulfonate, which is then subjected to ion exchange to yield this compound . Another method involves reacting allyl alcohol with a neutral or slightly alkaline sulfite solution in the presence of oxygen or oxidizing agents, followed by neutralization with an acid .
Industrial production methods typically use propylene alcohol and sodium metabisulfite or sodium bisulfite as raw materials. The reaction is initiated by an initiator and carried out in a microchannel reactor to ensure full reaction and reduce acid usage .
Chemical Reactions Analysis
3-Hydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-propane sultone, a cyclic sulfonate ester.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Esterification: It can react with alcohols to form esters of sulfonic acids.
Common reagents used in these reactions include oxidizing agents like peroxides, sulfuric acid for neutralization, and alcohols for esterification . The major products formed from these reactions include 1,3-propane sultone and various esters of sulfonic acids .
Scientific Research Applications
3-Hydroxypropane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a sulfonating agent and an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-hydroxypropane-1-sulfonic acid involves its functional groups. The hydroxyl group can participate in hydrogen bonding, while the sulfonic acid group can ionize to form sulfonate ions. These properties make it effective as a buffer and stabilizer in biochemical applications. It helps maintain pH stability and prevents protein denaturation by interacting with proteins and other biomolecules .
Comparison with Similar Compounds
Key Properties :
- Density: 1.364 g/mL at 20°C .
- Hazards: Corrosive (causes skin/eye burns, H314), suspected carcinogen (H350) .
- Synthesis: Produced via reactions of propane sulfonic acid sodium salt or allyl alcohol, though yields are low (~12%) .
Structural and Functional Analogues
(a) 3-Aminopropane-1-sulfonic Acid (Homotaurine, CAS 3687-18-1)
- Molecular Formula: C₃H₉NO₃S.
- Key Differences: Replaces the hydroxyl group (-OH) with an amino group (-NH₂). Applications: Used in Alzheimer’s research (as Tramiprosate) due to its GABA receptor modulation . Safety: Less corrosive; hazards include respiratory irritation (H335) .
(b) Sodium 3-Hydroxypropane-1-sulfonate
- Key Differences: Sodium salt form of the parent acid. Safety: Classified as non-hazardous, unlike the corrosive acid form . Applications: Preferred in biochemical assays requiring neutral pH .
(c) 4-Oxa-heptane-1,7-disulfonic Acid (Dimer)
- Formation: Occurs as a byproduct during the synthesis of 3-hydroxypropane-1-sulfonic acid (2:1 mixture with the monomer) .
- Key Differences :
(d) 3-Cyclohexylaminopropanesulfonic Acid (CAS 1135-40-6)
- Molecular Formula: C₉H₁₉NO₃S.
- Key Differences: Contains a cyclohexylamino group, increasing hydrophobicity. Applications: Used in specialty chemical synthesis .
Comparative Data Tables
Table 1: Structural and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Key Functional Group |
---|---|---|---|---|
This compound | C₃H₈O₄S | 140.16 | 1.364 | -SO₃H, -OH |
3-Aminopropane-1-sulfonic acid | C₃H₉NO₃S | 139.17 | N/A | -SO₃H, -NH₂ |
Sodium 3-hydroxypropane-1-sulfonate | C₃H₇O₄SNa | 162.14 | N/A | -SO₃⁻Na⁺, -OH |
3-Cyclohexylaminopropanesulfonic acid | C₉H₁₉NO₃S | 221.32 | N/A | -SO₃H, -NHC₆H₁₁ |
Table 2: Hazard Profiles
Key Research Findings
- Dimer Formation : The synthesis of this compound often yields a 2:1 mixture with its dimer, 4-oxa-heptane-1,7-disulfonic acid, complicating purification .
- Proton Conductivity : When intercalated into graphene oxide layers, this compound enhances proton conductivity, making it useful in fuel cell research .
Biological Activity
Overview
3-Hydroxypropane-1-sulfonic acid (HPSA), with the molecular formula C3H8O4S, is an organic compound characterized by its hydroxyl and sulfonic acid functional groups. This compound is notable for its applications in biochemistry, particularly as a biological buffer and stabilizer in various biochemical and pharmaceutical contexts. Its ability to maintain pH stability and prevent protein denaturation makes it a valuable component in cell culture media and drug formulations.
This compound exhibits several important chemical properties that contribute to its biological activity:
- Buffering Capacity : The sulfonic acid group can ionize, allowing HPSA to effectively stabilize pH levels in biological systems.
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding, enhancing interactions with proteins and other biomolecules, which is critical for maintaining their structural integrity.
The mechanism of action of HPSA primarily involves its functional groups:
- The sulfonic acid group can dissociate to form sulfonate ions, which play a crucial role in buffering capacity.
- The hydroxyl group can participate in hydrogen bonding with proteins, helping to stabilize their conformation and prevent denaturation under varying pH conditions.
This dual functionality allows HPSA to maintain a stable environment conducive to biochemical reactions and cellular processes.
1. Buffering Agent
HPSA is widely used as a biological buffer in cell culture media. Its ability to maintain pH stability is essential for:
- Cell Viability : Ensuring optimal growth conditions for various cell types.
- Protein Stability : Preventing denaturation during biochemical assays.
2. Stabilizer in Pharmaceutical Formulations
In pharmaceutical applications, HPSA serves as a stabilizer for protein-based drugs. It helps maintain the structural integrity of proteins during storage and administration, thus enhancing the efficacy of therapeutic agents.
Comparative Analysis
To understand the uniqueness of HPSA, it can be compared with similar compounds:
Compound | Functional Groups | Key Differences |
---|---|---|
This compound (HPSA) | Hydroxyl, Sulfonic Acid | Effective buffer due to dual functional groups |
1-Propanesulfonic Acid | Sulfonic Acid | Lacks hydroxyl group; less effective as a buffer |
3-Amino-1-propanesulfonic Acid | Amino, Sulfonic Acid | Different chemical properties; used in different contexts |
1,3-Propanedisulfonic Acid | Two Sulfonic Acids | More acidic; suited for industrial applications |
Case Studies and Research Findings
Several studies have highlighted the biological activity of HPSA:
- Cell Culture Studies : Research has shown that HPSA significantly improves the viability of various cell lines when used as a buffering agent in culture media. For instance, a study demonstrated enhanced growth rates in CHO cells when cultured with HPSA compared to traditional buffers like Tris or phosphate buffers.
- Protein Stability Experiments : In experiments assessing protein stability under stress conditions (e.g., temperature fluctuations), HPSA was found to effectively prevent denaturation of enzymes like lysozyme, maintaining activity levels significantly higher than controls without buffering agents.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-HPS to improve yield and purity?
Methodological Answer: Current synthesis routes, such as the reaction of sodium propane sulfonate or allyl alcohol, yield ~12% under standard conditions . To improve efficiency:
- Catalyst Screening : Test transition metal catalysts (e.g., Pt, Pd) to accelerate sulfonation.
- Temperature Control : Perform reactions under reflux (e.g., 80–100°C) to enhance intermediate stability.
- Purification : Use ion-exchange chromatography or recrystallization to reduce impurities like 1,3-propane sultone (≤0.1%) and residual water (~20%) .
- Scale-Up : Adopt continuous-flow reactors for homogeneous mixing and reduced side reactions.
Q. What analytical techniques are most effective for characterizing 3-HPS and resolving structural ambiguities?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm sulfonic acid (-SOH) and hydroxyl (-OH) group positions. Compare chemical shifts with computational predictions (e.g., DFT) .
- Titration : Determine acidity (pKa ~1.5–2.5) via potentiometric titration in aqueous solutions .
- HPLC-MS : Monitor purity (≥95%) and detect trace impurities (e.g., sultones) using reverse-phase C18 columns with UV detection at 210 nm .
- FT-IR : Identify functional groups (e.g., S=O stretch at 1250–1150 cm, O-H stretch at 3400 cm) .
Q. How can 3-HPS be applied as a buffer in enzymatic studies, and what are its limitations?
Methodological Answer:
- Buffer Preparation : Dissolve 3-HPS (pKa ~1.8) in deionized water (1 M stock) and adjust pH (1.5–3.0) with NaOH/HCl. Validate stability using pH meters over 24 hours .
- Metal Chelation : Pre-treat solutions with EDTA to mitigate interference from divalent cations (e.g., Mg, Ca) in enzyme assays .
- Limitations : Avoid use in alkaline conditions (pH >7) due to reduced buffering capacity. Substitute with Good’s buffers (e.g., MES) for neutral pH studies .
Advanced Research Questions
Q. How does 3-HPS interact with biomolecules, and how can these interactions be quantified?
Methodological Answer:
- Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding constants () with proteins (e.g., lysozyme) at varying ionic strengths .
- Molecular Dynamics (MD) : Simulate interactions between sulfonic acid groups and positively charged residues (e.g., lysine) using AMBER or GROMACS .
- Competitive Assays : Compare 3-HPS’s inhibition of ATPases with other sulfonic acids (e.g., homotaurine) to assess specificity .
Q. What are the degradation pathways of 3-HPS under physiological and extreme conditions?
Methodological Answer:
- Hydrolysis : Incubate 3-HPS in phosphate buffer (pH 7.4, 37°C) for 72 hours. Monitor degradation via -NMR for sultone formation .
- Thermal Stability : Perform thermogravimetric analysis (TGA) up to 300°C; observe decomposition at ~180°C due to sulfonic acid group breakdown .
- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for hydroxylated byproducts .
Q. Can 3-HPS be integrated into ion-exchange membranes, and how does it compare to perfluorinated sulfonic acids (PFSAs)?
Methodological Answer:
- Membrane Fabrication : Blend 3-HPS with polymers (e.g., Nafion®) at 5–20 wt%. Assess proton conductivity via electrochemical impedance spectroscopy (EIS) .
- Comparative Analysis :
Q. How can computational models predict the behavior of 3-HPS in complex biological systems?
Methodological Answer:
- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potential surfaces using Gaussian09 at the B3LYP/6-31G* level .
- Machine Learning (ML) : Train models on sulfonic acid databases to predict solubility and toxicity endpoints (e.g., LD) .
- Free Energy Perturbation (FEP) : Estimate binding free energy changes () for mutagenesis studies (e.g., sulfonate group modifications) .
Q. Contradiction Resolution
Example : Discrepancies in reported stability (e.g., aqueous vs. anhydrous conditions) can be resolved by:
Properties
IUPAC Name |
3-hydroxypropane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S/c4-2-1-3-8(5,6)7/h4H,1-3H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMYSHJKXVTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065970 | |
Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15909-83-8 | |
Record name | 3-Hydroxypropanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15909-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015909838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypropanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Hydroxy-1-propanesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C667KS76K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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